2-ketobutyric acid-(13)C4,3,3-d2

Description

Properties

Molecular Formula |

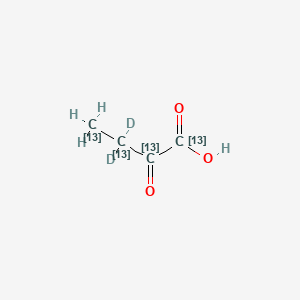

C4H6O3 |

|---|---|

Molecular Weight |

108.072 g/mol |

IUPAC Name |

3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/i1+1,2+1D2,3+1,4+1 |

InChI Key |

TYEYBOSBBBHJIV-GVQBGUMBSA-N |

Isomeric SMILES |

[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)O |

Canonical SMILES |

CCC(=O)C(=O)O |

Origin of Product |

United States |

Q & A

Basic: What synthetic routes are employed to produce 2-ketobutyric acid-(13)C4,3,3-d2, and how is isotopic purity validated?

Answer:

The compound is synthesized via isotopic labeling of precursor molecules. A common approach involves enzymatic or chemical incorporation of 13C and deuterium (D) at specific positions. For example, sodium salt hydrate forms are prepared using isotopically enriched substrates like 13C-labeled sodium bicarbonate and deuterated solvents under controlled reaction conditions . Isotopic purity (99 atom% 13C, 98 atom% D) is validated using:

- Mass spectrometry (MS) to confirm isotopic enrichment ratios.

- Nuclear magnetic resonance (NMR) to assess positional labeling accuracy (e.g., 13C NMR for carbon backbone analysis) .

- Elemental analysis to verify stoichiometry and hydration levels .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact (hazards: H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation of aerosols, as the compound may cause respiratory irritation (H335) .

- Storage: Keep in airtight, dry containers at room temperature, away from ignition sources. Hydrated forms require protection from desiccation .

- Spill management: Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced: How does isotopic labeling with this compound enhance protein structural studies using NMR?

Answer:

This compound is used to introduce 13C and deuterium into methyl groups (e.g., Ile, Leu, Val) for high-resolution NMR:

- Methyl-TROSY: Deuteration reduces proton density, minimizing signal overlap and enhancing sensitivity in large proteins (>50 kDa) .

- NOESY experiments: 13C labeling enables precise distance restraints for structure determination. For example, 2H/15N/13CH3-labeled samples resolve sidechain interactions in multidrug efflux membrane proteins .

- Optimization: Adjust labeling ratios (e.g., 120 mg/L α-ketoisovaleric acid-13C4,D4) to balance signal intensity and spectral complexity .

Advanced: How can researchers mitigate batch-to-batch variability in isotopic labeling efficiency?

Answer:

Variability arises from inconsistent isotopic incorporation or hydration. Mitigation strategies include:

- Standardized synthesis protocols: Control reaction pH, temperature, and precursor concentrations (e.g., 60 mg/L of 2-ketobutyric acid-13C4,D2 for uniform labeling) .

- Quality control (QC):

- HPLC-MS: Monitor isotopic purity and byproduct formation .

- Karl Fischer titration: Quantify water content in hydrated forms .

- Data normalization: Include internal standards in NMR/MS experiments to correct for minor isotopic impurities (<1% 12C) .

Basic: Which analytical techniques are essential for characterizing this compound in metabolic flux studies?

Answer:

- Gas chromatography-mass spectrometry (GC-MS): Quantifies 13C enrichment in metabolic intermediates .

- Liquid chromatography (LC)-NMR: Tracks deuterium incorporation in aqueous biological samples .

- Isotope ratio mass spectrometry (IRMS): Measures subtle differences in 13C/12C ratios for flux analysis .

Advanced: How can researchers design reproducible experiments using this compound in isotope tracing assays?

Answer:

- Experimental design:

- Define objectives (e.g., tracing carbon flux in Krebs cycle) and select labeling timepoints .

- Use triplicate samples to account for biological variability .

- Documentation: Follow SRQC (Standards for Reporting Qualitative Research) guidelines to detail labeling protocols, QC data, and analytical parameters .

- Troubleshooting: Address inconsistencies (e.g., incomplete labeling) by optimizing cell culture conditions or precursor concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.